The Chemical Properties and Medicinal Applications of [5-(4-Morpholinyl)pentyl]amine Dihydrochloride: A Technical Whitepaper
The Chemical Properties and Medicinal Applications of [5-(4-Morpholinyl)pentyl]amine Dihydrochloride: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, overcoming the poor aqueous solubility and sub-optimal pharmacokinetic profiles of rigid, hydrophobic drug scaffolds is a primary challenge. [5-(4-Morpholinyl)pentyl]amine dihydrochloride (CAS: 1255718-10-5) has emerged as a highly versatile, bifunctional building block designed to address these exact limitations. By providing a highly nucleophilic primary amine tethered to a hydrophilic morpholine ring via a flexible 5-carbon alkyl spacer, this compound allows researchers to seamlessly graft the "morpholinopentyl" pharmacophore onto complex molecular architectures.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will explore the physicochemical causality behind its efficacy, detail a self-validating synthetic protocol for its integration, and analyze its transformative role in synthesizing Multi-Target-Directed Ligands (MTDLs), A2A receptor antagonists, and photodynamic therapy agents.
Physicochemical Profiling & Structural Analysis
The utility of [5-(4-Morpholinyl)pentyl]amine dihydrochloride stems directly from its structural dichotomy. The molecule is supplied as a dihydrochloride salt rather than a free base. This is a deliberate design choice: the salt form prevents the oxidative degradation of the primary amine during storage and drastically increases the compound's solubility in polar protic solvents, facilitating easier handling in benchtop environments.
-
The Primary Amine: Acts as a highly reactive nucleophile, ideal for amidation, reductive amination, or SN2/SNAr displacement reactions.
-
The Pentyl Spacer: A 5-carbon aliphatic chain provides an optimal spatial extension (~6–7 Å). This flexibility is critical for allowing the morpholine headgroup to reach solvent-accessible regions or secondary binding pockets (such as the peripheral anionic site in acetylcholinesterase) without sterically clashing with the primary target receptor[1].
-
The Morpholine Ring: Features a tertiary amine (pKa ~8.3) and an ether oxygen. The oxygen acts as a hydrogen-bond acceptor, while the basic nitrogen ensures the molecule is protonated at physiological pH (7.4), drastically improving the aqueous solubility of otherwise lipophilic parent scaffolds[2][3].
Workflow for integrating the morpholinopentyl moiety into hydrophobic drug scaffolds.
Experimental Methodology: Self-Validating Synthesis Protocol
When incorporating [5-(4-Morpholinyl)pentyl]amine dihydrochloride into a drug candidate, the most common failure point is incomplete neutralization of the dihydrochloride salt, leading to poor coupling yields. The following protocol describes an amidation reaction designed as a self-validating system : the intrinsic basicity of the morpholine ring is exploited during the workup phase to automatically separate the successful product from unreacted starting materials.
Protocol: Synthesis of Morpholinopentyl-Functionalized Scaffolds via Amidation
Objective: Covalently link the morpholinopentyl moiety to a carboxylic acid-bearing hydrophobic core.
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid scaffold (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere. Causality: HATU rapidly forms an active ester, while nitrogen prevents side reactions.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) and stir at room temperature for 15 minutes.
-
Amine Liberation: Add [5-(4-Morpholinyl)pentyl]amine dihydrochloride (1.1 eq) in one portion. Causality: The 4.0 equivalents of DIPEA are mathematically required: 2.0 eq neutralize the two HCl molecules to liberate the primary and tertiary amines, while the remaining 2.0 eq maintain the basic environment necessary for the coupling mechanism.
-
Reaction: Stir at room temperature for 4–12 hours, monitoring via LC-MS until the activated ester is consumed.
-
Self-Validating Purification (Acid-Base Extraction):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) and extract with 1M HCl (aq). Causality: The morpholine ring (pKa ~8.3) protonates and partitions exclusively into the aqueous layer. Unreacted hydrophobic core and HATU byproducts remain in the organic layer.
-
Discard the EtOAc layer.
-
Basify the aqueous layer to pH 10 using saturated Na2CO3 (aq). Causality: The morpholine deprotonates, rendering the target molecule lipophilic again.
-
Extract the aqueous layer with fresh Dichloromethane (DCM).
-
Dry the DCM layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting residue is the highly pure morpholinopentyl-functionalized product.
-
Case Studies in Advanced Therapeutics
Alzheimer's Disease: Multi-Target-Directed Ligands (MTDLs)
In the pursuit of Alzheimer's therapeutics, researchers utilize the morpholinopentyl chain to create MTDLs. For example, when grafted onto an isoindoline-1,3-dione core, the 5-carbon chain acts as a precise molecular ruler. It allows the core to bind the Catalytic Active Site (CAS) of Acetylcholinesterase (AChE), while the morpholine ring extends exactly far enough to interact with the Peripheral Anionic Site (PAS)[1]. This dual-binding mechanism not only inhibits AChE but physically blocks the gorge, preventing amyloid-beta (Aβ) aggregation[1].
Multi-Target-Directed Ligand (MTDL) signaling modulation in Alzheimer's disease models.
Oncology: Urolithin Modification and Photodynamic Therapy
Urolithins possess potent anti-cancer properties but suffer from rigid, highly lipophilic structures that result in poor bioavailability. By utilizing alkylation and amination reactions to append a morpholinopentyl group, researchers have successfully synthesized urolithin derivatives (e.g., UD-5e) that exhibit drastically improved water solubility and enhanced targeting of liver cancer cells[2]. Similarly, in photodynamic therapy (PDT), synthesizing 5, 10, 15, 20-tetrakis (5-morpholinopentyl)-21H, 23H-Porphin (MPP) yields a photosensitizer that avoids total aqueous aggregation, allowing it to accumulate selectively in T24 tumor models and achieve a 91.21% tumor inhibition rate upon 650-nm laser irradiation[4].
GPCR Targeting: A2A Adenosine Receptor Antagonists
In the design of A2A adenosine receptor antagonists (targets for neurodegenerative diseases and immuno-oncology), the morpholinopentyl moiety is grafted onto quinazoline heterocycles. The tertiary amine of the morpholine is crucial for maintaining binding affinity, while the pentyl chain allows the hydrophilic head to project out of the hydrophobic receptor pocket into the solvent interface, optimizing the drug's overall thermodynamic binding profile[3].
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Building Block
| Property | Specification | Rationale / Impact |
| CAS Number | 1255718-10-5 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C9H20N2O · 2HCl | Represents the bifunctional core + stabilizing salt. |
| Molecular Weight | 245.19 g/mol | Low molecular weight ensures minimal bulk addition to the parent drug. |
| InChI Key | VFXXSMCOCWOCSF-UHFFFAOYSA-N | Standardized structural representation for computational modeling. |
| Physical Form | Solid / Powder | Ensures high stability and ease of precise gravimetric dispensing. |
Table 2: Pharmacological Impact of Morpholinopentyl Integration
| Parent Scaffold | Therapeutic Area | Morpholinopentyl Derivative | Key Pharmacological Enhancement |
| Isoindoline-1,3-dione | Alzheimer's Disease | Compound 13[1] | Dual AChE/BuChE inhibition; 35.8% inhibition of Aβ aggregation. |
| Urolithin A | Hepatocellular Carcinoma | UD-5e[2] | Overcomes rigid skeletal structure; vastly improves aqueous solubility. |
| Quinazoline | Neurodegeneration / Cancer | Compound 9k[3] | Acts as a highly effective A2A Adenosine Receptor Antagonist. |
| Porphyrin | Photodynamic Therapy | MPP[4] | Prevents aggregation; enables 91.21% tumor inhibition via laser activation. |
References
- Title: [5-(4-morpholinyl)pentyl]amine dihydrochloride | 1255718-10-5 - Sigma-Aldrich | Source: sigmaaldrich.
- Title: Full article: Design, synthesis and biological evaluation of novel urolithin derivatives targeting liver cancer cells | Source: tandfonline.
- Title: Synthesis, Molecular Modelling and Biological Evaluation of Novel Heterodimeric, Multiple Ligands Targeting Cholinesterases and Amyloid Beta | Source: mdpi.
- Title: Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists | Source: semanticscholar.
- Title: Synthesis and antitumor activity evaluation of a novel porphyrin derivative for photodynamic therapy in vitro and in vivo | Source: nih.
Sources
- 1. Synthesis, Molecular Modelling and Biological Evaluation of Novel Heterodimeric, Multiple Ligands Targeting Cholinesterases and Amyloid Beta [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and antitumor activity evaluation of a novel porphyrin derivative for photodynamic therapy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
